1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide
Description
1-Methyl-2,3-dihydro-1H-indol-5-ol hydrobromide (CAS 134328-27-1) is an organic salt composed of a dihydroindole core substituted with a methyl group at the 1-position and a hydroxyl group at the 5-position, paired with a hydrobromic acid counterion. Its molecular formula is C₉H₁₂BrNO, with a molecular weight of 230.1 g/mol . The compound is characterized by:
- Structure: A partially saturated indole ring system (2,3-dihydro-1H-indole) with a methyl group and hydroxyl group at specific positions.
Properties
IUPAC Name |
1-methyl-2,3-dihydroindol-5-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c1-10-5-4-7-6-8(11)2-3-9(7)10;/h2-3,6,11H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMLIQVTFWOVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134328-27-1 | |
| Record name | 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the Indoline Core with 5-Hydroxy Substitution
The 5-hydroxy group on the indoline ring can be introduced by:
Hydrolysis or demethylation of 5-methoxyindoline precursors: For example, 5-methoxy-1-methyl-1H-indole derivatives can be converted to 5-hydroxy analogs via demethylation under acidic or reductive conditions.
Direct hydroxylation of indoline or indole derivatives: Selective electrophilic substitution or oxidation at the 5-position can be employed, often requiring protecting groups to avoid side reactions.
N-Methylation of Indoline
N-Methylation is commonly achieved by:
- Alkylation of the indoline nitrogen using methyl iodide or methyl bromide under basic conditions.
- Alternative reductive amination methods where the indoline nitrogen is methylated in situ during reduction steps.
This step must be carefully controlled to avoid over-alkylation or side reactions.
Formation of Hydrobromide Salt
The free base 1-methyl-2,3-dihydro-1H-indol-5-ol is converted to its hydrobromide salt by:
- Treatment with hydrobromic acid (HBr) in an appropriate solvent (e.g., ethanol or acetic acid).
- The salt formation improves compound stability and crystallinity, facilitating purification.
Detailed Methodological Insights and Reaction Conditions
Alternative Synthetic Routes and Reducing Agents
Some synthetic routes to related indole derivatives involve reduction of carbonyl precursors using specialized reducing agents, which may be adapted for indoline derivatives:
Use of Lithium tri-tert-butoxyaluminum hydride (TBLAH) , Diisobutylaluminium hydride (DIBALH) , or Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) for selective reduction of intermediates to indoline structures.
These reagents provide high-quality crude products, often allowing purification by crystallization rather than chromatography, improving scalability.
Aprotic solvents such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or 2-methyl tetrahydrofuran are preferred for these reductions due to their compatibility and solubility profiles.
Representative Reaction Scheme (Conceptual)
- Starting Material: 5-Methoxy-1-methylindoline
- Demethylation: BBr3 in dichloromethane, 0 °C to room temperature, 3-6 h
- Work-up: Quenching with methanol, extraction
- Salt Formation: Treatment with HBr in ethanol, stirring at room temperature
- Isolation: Filtration, washing, and drying to yield this compound
Research Findings and Notes
The simultaneous removal of protective groups (e.g., phthalimido and acetyl) during hydrazine hydrate treatment has been reported to efficiently yield unsubstituted indoline derivatives, which can be further methylated and converted to hydrobromide salts.
The choice of reducing agent and solvent significantly impacts yield and purity, with less reactive but more selective hydride donors (e.g., TBLAH, DIBALH) preferred over lithium aluminum hydride (LAH) for better process control.
Purification by crystallization is favored over chromatographic methods for scalability and cost-effectiveness, especially when high-quality crude products are obtained from optimized reduction steps.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Conditions/Agents | Comments |
|---|---|---|
| Hydroxylation/Demethylation | BBr3 in DCM, acidic hydrolysis | Protect NH group if necessary |
| N-Methylation | Methyl iodide/bromide with base in DMF/acetone | Control stoichiometry and temperature |
| Reduction Agents | TBLAH, DIBALH, SDMA in THF or MTBE | Selectivity and yield advantages |
| Salt Formation | HBr in ethanol or acetic acid | Enhances stability and isolation |
| Purification | Crystallization preferred over chromatography | Cost-effective and scalable |
Chemical Reactions Analysis
Types of Reactions
1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of indole.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and pharmacological properties.
Scientific Research Applications
Synthetic Routes
The synthesis of 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide can be achieved through several methods, including:
- Fischer Indole Synthesis : Involves the reaction of hydrazine derivatives with ketones or aldehydes in the presence of an acid catalyst.
- Reduction and Substitution Reactions : Various reagents like sodium borohydride and halogens can be used to modify the compound for specific applications.
Pharmaceutical Development
The compound has shown potential in pharmaceutical applications due to its biological activities:
- Antiviral Properties : Research indicates that derivatives of this compound may inhibit viral replication.
- Anticancer Activity : In vitro studies on human cancer cell lines have demonstrated significant cytotoxic effects. For example:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | <10 | Induction of apoptosis |
| HepG2 | <15 | Cell cycle arrest at G2/M phase |
| HCT116 | <20 | Topoisomerase II inhibition |
The compound exhibits various biological activities, making it a candidate for further research in pharmacology:
- Antimicrobial Effects : Studies suggest that it can inhibit the growth of certain bacteria and fungi.
- Neuroprotective Effects : Preliminary research indicates potential neurotropic activity, which could be beneficial for neurodegenerative diseases.
Industrial Applications
In addition to its pharmaceutical uses, this compound is utilized in:
- Synthesis of Dyes and Pigments : Its unique chemical structure allows it to serve as a building block for various industrial chemicals.
- Organic Synthesis : It acts as a precursor for more complex indole derivatives used in different chemical processes.
Case Study 1: Anticancer Research
A study conducted on the effects of this compound on breast cancer cells (MDA-MB-231) revealed that the compound significantly induced apoptosis at concentrations below 10 μM. This suggests its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antiviral Activity
Research exploring the antiviral properties of indole derivatives found that certain modifications to the structure of this compound enhanced its efficacy against influenza viruses, with IC50 values indicating strong inhibitory effects.
Mechanism of Action
The mechanism of action of 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substituents
5-Bromo-1H-indole Derivatives
- Example: 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 9, ) Structure: Features a bromine atom at the 5-position of the indole ring and an imidazole-iodobenzyl substituent. Molecular Weight: ~450–500 g/mol (exact value depends on substituents). Melting Point: >200°C, significantly higher than the target compound, likely due to increased molecular rigidity from aromatic substitutions .
6-Bromo-1H-indole Derivatives
- Example: 6-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 10, ) Structure: Bromine at the 6-position and similar imidazole-iodobenzyl substitution. Melting Point: >200°C. Key Difference: Positional isomerism (bromine at 6 vs.
Analogues with Methoxy and Alkyl Substituents
5-Methoxy-1H-indole Derivatives
1-Acetyl-5-bromo-1,2-dihydro-3H-indol-3-one (CAS 106698-07-1, )
- Structure : Incorporates a ketone at the 3-position and an acetyl group at the 1-position.
- Molecular Formula: C₁₀H₈BrNO₂.
Physicochemical and Pharmacological Implications
Melting Points and Stability
Solubility and Bioavailability
Tabulated Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 1-Methyl-2,3-dihydro-1H-indol-5-ol HBr | C₉H₁₂BrNO | 230.1 | Not reported | 1-Me, 5-OH, HBr salt |
| 5-Bromo-3-(4-iodobenzyl-imidazolyl)-1H-indole | C₁₈H₁₃BrIN₃ | ~500 | >200 | 5-Br, imidazole-4-iodobenzyl |
| 5-Methoxy-1H-indole-imidazole derivative | C₂₁H₁₇N₅O | 389.04 | Not reported | 5-OMe, indolylmethyl-imidazole |
| 1-Acetyl-5-bromo-dihydroindol-3-one | C₁₀H₈BrNO₂ | 270.09 | Not reported | 1-Ac, 5-Br, 3-ketone |
Biological Activity
1-Methyl-2,3-dihydro-1H-indol-5-ol hydrobromide is a compound belonging to the indole family, which is notable for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.
- Chemical Formula : C₉H₁₂BrNO
- Molecular Weight : 230.10 g/mol
- Structure : The compound features a dihydroindole structure characterized by a saturated five-membered ring fused to a six-membered aromatic ring, enhancing its solubility and biological activity.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Fischer Indole Synthesis : Involves the reaction of hydrazine derivatives with ketones or aldehydes in the presence of an acid catalyst.
- Vilsmeier-Haack Reaction : Utilizes phosphorus oxychloride and dimethylformamide to generate indole derivatives.
These methods highlight the versatility in synthesizing this compound for various applications in medicinal chemistry and pharmacology.
Antiviral Properties
Research indicates that this compound exhibits antiviral activities. A study reported its potential efficacy against influenza A viruses with an inhibition concentration (IC50) indicating significant antiviral properties .
Anticancer Activity
The compound has shown promise in anticancer research. It has been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. For instance:
- Case Study : In vitro studies on human cancer cell lines such as MDA-MB-231 revealed IC50 values less than 10 μM, indicating potent anticancer effects .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | <10 | Induction of apoptosis |
| HepG2 | <15 | Cell cycle arrest at G2/M phase |
| HCT116 | <20 | Topoisomerase II inhibition |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Notably:
- Case Study : It displayed minimum inhibitory concentrations (MIC) below 100 µg/mL against multidrug-resistant Acinetobacter baumannii and Klebsiella pneumoniae .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Binding Affinity : The indole structure allows it to bind with high affinity to multiple receptors involved in cellular signaling pathways.
- Topoisomerase Inhibition : The compound acts as a topoisomerase II inhibitor, disrupting DNA replication and leading to cell death in cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tryptamine | Contains an indole structure | Precursor to many biologically active compounds |
| Indole | Basic structure without substituents | Fundamental building block in organic chemistry |
| 5-Hydroxytryptamine (Serotonin) | Hydroxylated indole derivative | Key neurotransmitter involved in mood regulation |
The unique substitution pattern of this compound contributes to its distinct biological properties compared to other indole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
